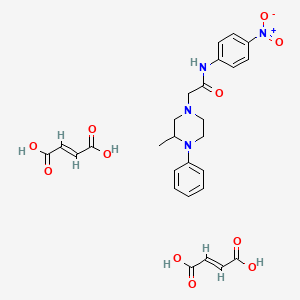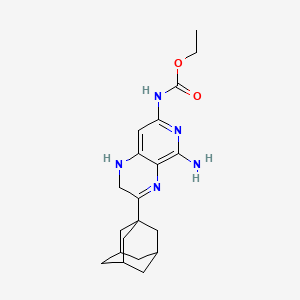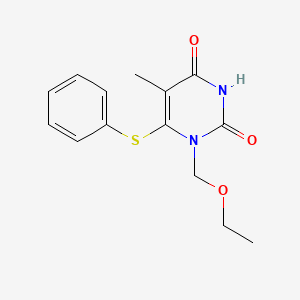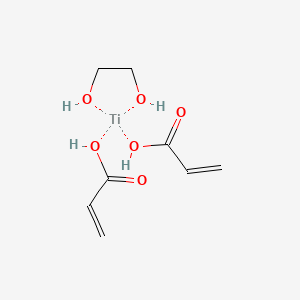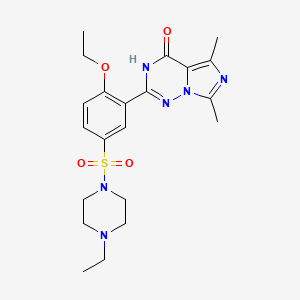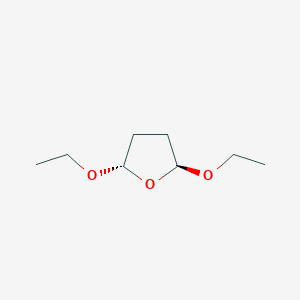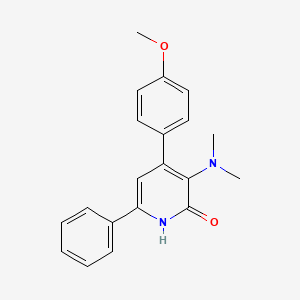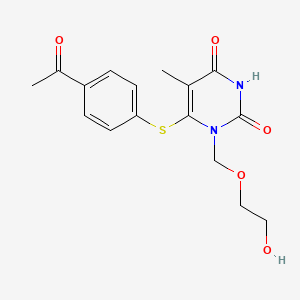
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with hydroxyethoxy and methylcarbonylphenylthio groups, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thymine Derivative: The thymine base is first modified to introduce the hydroxyethoxy group. This is usually achieved through a nucleophilic substitution reaction where the thymine is reacted with 2-chloroethanol under basic conditions.
Introduction of the Methylcarbonylphenylthio Group: The next step involves the introduction of the methylcarbonylphenylthio group. This is typically done through a thiol-ene reaction, where the hydroxyethoxy-modified thymine is reacted with 4-(methylcarbonyl)phenylthiol in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylcarbonyl group can be reduced to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with nucleic acids, potentially interfering with DNA replication and transcription. The methylcarbonylphenylthio group may interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including antiviral and anticancer activities.
類似化合物との比較
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 2-(1-[3-(2-Hydroxyethoxy)benzyl]-4-piperidinyl)methyl-1H-isoindole-1,3(2H)-dione
- 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nucleic acids and proteins sets it apart from other similar compounds, making it a valuable tool in various research applications.
特性
CAS番号 |
125056-70-4 |
|---|---|
分子式 |
C16H18N2O5S |
分子量 |
350.4 g/mol |
IUPAC名 |
6-(4-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-8-7-19)15(10)24-13-5-3-12(4-6-13)11(2)20/h3-6,19H,7-9H2,1-2H3,(H,17,21,22) |
InChIキー |
ZSERKDZVJSLUNP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
